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Compound of Interest

2,2-Dihydroxy-1-phenylethan-1-
Compound Name:
one

cat. No.: B7779009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of phenylglyoxal hydrate. It is designed to be a valuable resource for researchers,
scientists, and professionals in drug development who utilize this versatile reagent. The
information is presented with a focus on quantitative data, detailed experimental protocols, and
visualizations of key chemical processes and workflows.

Chemical Identity and Nomenclature

Phenylglyoxal hydrate is the hydrated form of the a-ketoaldehyde phenylglyoxal. The
anhydrous form is a yellow liquid that is prone to polymerization, whereas the hydrate exists as
a more stable, colorless to light yellow crystalline solid.[1] It is widely used as a chemical
reagent, particularly for the specific modification of arginine residues in proteins.[2]
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Property Value
2-Ox0-2-phenylacetaldehyde hydrate; 2,2-
IUPAC Name
Dihydroxy-1-phenylethan-1-one
Phenylglyoxal monohydrate, 2,2-
Synonyms )
Dihydroxyacetophenone, Benzoylformaldehyde
1075-06-5, 78146-52-8 (Hydrate); 1074-12-0
CAS Number
(Anhydrous)[2][3]
Molecular Formula CsHsOs (or CsHeO2-H20)[3]
Molecular Weight 152.15 g/mol [3]
SMILES 0.0=CC(=0)clcccccl3]
InChl Key YQBLQKZERMAVDO-UHFFFAOYSA-N[3]

Physical Properties

The physical characteristics of phenylglyoxal hydrate are summarized below. The hydrate is the
preferred form for storage and handling due to its increased stability compared to the
anhydrous liquid.[4] Upon heating, the hydrate loses water to regenerate the anhydrous form.

[2]
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Property Value Reference

White to light yellow crystalline
Appearance [4]
powder

Melting Point 76-79 °C [2]

142 °C at 125 mmHg
Boiling Point (dehydrates to anhydrous [2]

form)

DMSO: ~30 mg/mL Ethanol
(95% hot): Soluble at 5%
N Water (hot): Soluble (1:20)
Solubility , (2]
Also soluble in methanol,
acetone, benzene, diethyl

ether.

Chemical Properties and Reactivity

Phenylglyoxal hydrate's reactivity is dominated by its two carbonyl groups, making it a valuable
tool in both organic synthesis and biochemistry.

Reactivity with Amino Acids: The most significant chemical property of phenylglyoxal is its
ability to selectively react with the guanidinium group of arginine residues in proteins.[2] This
reaction is highly specific and proceeds rapidly under mild pH conditions, typically forming a
stable adduct where two molecules of phenylglyoxal have reacted with one arginine residue.
This specificity makes it an invaluable reagent for identifying and modifying arginine residues in
enzyme active sites and other protein functional domains.[5][6] While its primary target is
arginine, it can also react, albeit at slower rates, with other amino acids such as histidine,
lysine, and cysteine.[5]

Caption: Reaction of Phenylglyoxal with an Arginine Residue.

Stability and Incompatibilities: Phenylglyoxal hydrate is chemically stable under standard room
temperature conditions.[5] It should be stored in a dry, sealed container. It is incompatible with
strong oxidizing agents, strong acids, and strong bases. When heated to decomposition, it can
emit irritating fumes.
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Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of phenylglyoxal hydrate.
Below are tables summarizing typical data obtained from common analytical techniques.

1H NMR Spectroscopy Solvent: Deuterated Chloroform (CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Aromatic protons
~ 8.1-8.3 Multiplet 2H
(ortho to C=0)
) Aromatic protons
~7.4-7.7 Multiplet 3H
(meta, para)
] Hydrated aldehyde
~5.8 Singlet 1H

proton (-CH(OH)z2)

| ~ 4.0 | Broad Singlet | 2H | Hydroxyl protons (-CH(OH)z2) |

Infrared (IR) Spectroscopy Sample prepared as a KBr pellet.

Wavenumber (cm~12) Intensity Assignment

O-H Stretch (from water of

3300-3500 Strong, Broad ] ]
hydration and gem-diol)[7]
3000-3100 Medium Aromatic C-H Stretch[8][9]
~1680-1700 Strong Ketone C=0 Stretch[7]
1580-1600 Medium-Strong Aromatic C=C Stretch[9]

| 1100-1200 | Strong | C-O Stretch (gem-diol) |

Mass Spectrometry (Electron lonization) Note: The hydrate typically loses water in the mass
spectrometer, so the spectrum reflects the anhydrous phenylglyoxal (M.W. 134.13 g/mol ).
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miz Interpretation

134 Molecular lon (M+)[10]

105 [M - CHOJ]* (Loss of formyl radical) - Often the
base peak[11]

| 77 | [CeHs]* (Phenyl cation)[11] |

Biological Activity and Applications

Phenylglyoxal hydrate is a powerful tool in biochemical and pharmaceutical research due to its
specific reactivity and biological effects.

e Enzyme Inhibition: It is a potent inhibitor of several enzymes, most notably mitochondrial
aldehyde dehydrogenase.[5] This inhibitory action is often a direct result of the modification
of critical arginine residues within the enzyme's active site.

e Protein Structure and Function Studies: Its primary application is as a chemical probe to
identify essential arginine residues in proteins.[5] By treating a protein with phenylglyoxal
hydrate and observing changes in its function (e.g., loss of enzymatic activity), researchers
can infer the importance of arginine in the protein's mechanism of action.

o Drug Development: The ability to selectively modify proteins has applications in drug
development, including the design of irreversible inhibitors and the development of
bioconjugates.[6] It has also been used to develop probes for visualizing protein citrullination.

[2]

o Coagulation Research: It has been shown to inhibit the coagulant properties of Hageman
factor (Factor XII) by reacting with its arginine residues.[5]
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Caption: Workflow for Investigating Essential Arginine Residues.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, analysis, and
application of phenylglyoxal hydrate.

Protocol: Synthesis of Phenylglyoxal Hydrate

This protocol is adapted from the well-established method of oxidizing acetophenone with
selenium dioxide.[12]
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Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a
reflux condenser, combine 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20
mL of water.

Dissolution: Heat the mixture to 50-55 °C and stir until all solids have dissolved.

Reaction: Add 120 g (1 mole) of acetophenone to the solution in one portion. Reflux the
mixture with continued stirring for 4 hours. During this time, a precipitate of black selenium
metal will form.

Isolation of Anhydrous Phenylglyoxal: Decant the hot solution from the precipitated selenium.
Remove the dioxane and water by distillation under reduced pressure. Distill the remaining
residue to collect the anhydrous phenylglyoxal fraction (boiling point: 95-97 °C at 25 mmHg).
The product is a yellow liquid.

Hydration: To prepare the stable hydrate, dissolve the freshly distilled phenylglyoxal liquid in
3-4 volumes of hot water.

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath
to promote crystallization.

Purification: Collect the white crystals of phenylglyoxal hydrate by vacuum filtration, wash
with a small amount of cold water, and air-dry.

Protocol: General Procedure for Protein Modification

This protocol provides a general framework for modifying a protein with phenylglyoxal hydrate
to probe for essential arginine residues.[5]

o Protein Preparation: Prepare a solution of the purified protein (e.g., 1-5 mg/mL) in a suitable
buffer, such as 100 mM potassium phosphate buffer, pH 8.0.

» Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate (e.g., 100 mM) in the
same buffer immediately before use.

» Modification Reaction: Add aliquots of the phenylglyoxal stock solution to the protein solution
to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM). Prepare a control sample
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containing only the protein and buffer.

Incubation: Incubate all samples at room temperature (22-25 °C) for a set period, typically 1
hour.

Quenching/Cleanup (Optional): The reaction can be stopped by removing excess reagent via
dialysis, buffer exchange, or size-exclusion chromatography.

Analysis: Analyze the functional consequences of the modification. This typically involves
performing an activity assay to measure the remaining enzymatic function of the protein.
Further analysis by mass spectrometry can be used to identify the specific arginine residues
that were modified.[5]

Protocol: Spectroscopic Characterization

'H NMR Spectroscopy: Dissolve ~5-10 mg of the phenylglyoxal hydrate sample in ~0.7 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. Acquire the
spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample
with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively,
acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile). Analyze by direct infusion into an electrospray ionization
(ESI) or electron ionization (El) mass spectrometer.

Conclusion

Phenylglyoxal hydrate is a cornerstone reagent for chemical biology and protein science. Its

high specificity for arginine residues, coupled with its stability and well-characterized physical

and chemical properties, makes it an indispensable tool for studying protein structure-function

relationships, designing enzyme inhibitors, and developing novel bioconjugates. This guide

provides the foundational technical data and protocols necessary for its effective use in a

research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b7779009?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/phenylglyoxal.htm
https://en.wikipedia.org/wiki/Phenylglyoxal
https://pubchem.ncbi.nlm.nih.gov/compound/Glyoxal_-phenyl-_-hydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Glyoxal_-phenyl-_-hydrate
https://www.researchgate.net/publication/280239206_Phenylglyoxal
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492407/
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/adc-and-bioconjugation/arginine-conjugation
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://webbook.nist.gov/cgi/inchi?ID=C1074120&Mask=200
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://orgsyn.org/demo.aspx?prep=cv2p0509
https://www.benchchem.com/product/b7779009#physical-and-chemical-properties-of-phenylglyoxal-hydrate
https://www.benchchem.com/product/b7779009#physical-and-chemical-properties-of-phenylglyoxal-hydrate
https://www.benchchem.com/product/b7779009#physical-and-chemical-properties-of-phenylglyoxal-hydrate
https://www.benchchem.com/product/b7779009#physical-and-chemical-properties-of-phenylglyoxal-hydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7779009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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